molecular formula C24H28N4O4S B1139315 Pkr-IN-2 CAS No. 1628428-01-2

Pkr-IN-2

货号: B1139315
CAS 编号: 1628428-01-2
分子量: 468.6 g/mol
InChI 键: JTGUGSWLWPKCGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pkr-IN-2 (CAS 5842-60-4) is a cell-permeable chemical probe that acts as a potent and selective inhibitor of the double-stranded RNA-dependent Protein Kinase R (PKR) . PKR is a serine/threonine kinase that serves as a central signaling node in cellular stress response pathways . It is activated by various stimuli, including viral double-stranded RNA (dsRNA), and plays a critical role in innate immunity, inflammation, and apoptosis . Once activated, PKR phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis as part of the integrated stress response (ISR), which serves to block viral replication . Beyond its antiviral role, PKR is also involved in signaling pathways that lead to the activation of transcription factors like NF-κB, thereby promoting the expression of pro-inflammatory cytokines . Furthermore, PKR activation has been implicated in metabolic diseases such as insulin resistance and diabetes, as well as in the pathogenesis of neurodegenerative conditions including Alzheimer's disease . By inhibiting PKR, this compound provides researchers with a valuable tool to dissect the complex roles of this kinase in these diverse pathological and physiological contexts. Its application can help elucidate mechanisms of viral immune evasion, stress-induced inflammation, and neuronal death, offering insights for potential therapeutic interventions. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

N-[4-[4-hydroxy-4-(2-methylpropyl)piperidine-1-carbonyl]phenyl]quinoxaline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-17(2)16-24(30)10-14-28(15-11-24)23(29)18-6-8-19(9-7-18)27-33(31,32)21-5-3-4-20-22(21)26-13-12-25-20/h3-9,12-13,17,27,30H,10-11,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGUGSWLWPKCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NC=CN=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628428-01-2
Record name PKR-IN-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628428012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PKR-IN-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI3QP8XYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: PKR-IN-2 的合成涉及制备 N-(哌啶羰基苯基)磺酰胺化合物。 具体合成路线和反应条件详见专利 WO2014139144A1 。该化合物通常通过一系列化学反应合成,涉及磺酰胺键的形成以及哌啶和苯基的引入。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及对反应条件的严格控制,以确保高产率和纯度。 该化合物通常以粉末形式储存在 -20°C,可以溶解在二甲基亚砜中,用于各种应用 .

化学反应分析

反应类型: PKR-IN-2 会发生各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

    还原: 还原反应可以将 this compound 转换为还原形式,改变其化学性质。

    取代: 可以发生取代反应,其中 this compound 中的官能团被其他基团取代,导致形成新的化合物。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件根据所需结果而有所不同,但通常涉及控制温度和 pH 值 .

主要产品:

科学研究应用

Neurodegenerative Diseases

Pkr-IN-2 has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. Research indicates that levels of this compound are significantly up-regulated in the hippocampi of patients with Alzheimer's and in mouse models (5XFAD mice). This up-regulation correlates with neurotoxic symptoms and cognitive impairments, suggesting that this compound may play a role in the progression of neurodegeneration.

Key Findings:

  • Up-Regulation in Alzheimer's Disease: Studies show increased expression of this compound in post-mortem hippocampal tissues from Alzheimer's patients and 5XFAD mice, indicating its potential as a biomarker for disease progression .
  • Mechanism of Action: The up-regulation of this compound is linked to the breakdown of the blood-brain barrier, which exacerbates neurotoxic inflammatory responses. Inhibiting this up-regulation through treatments like rivaroxaban has demonstrated a reduction in neurotoxic symptoms .

Cancer Research

This compound has also been explored for its role in cancer biology. It is known to interact with various signaling pathways that regulate cell growth and apoptosis. The activation of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.

Key Findings:

  • Tumor Growth Inhibition: Research indicates that restoring Pkr activity through agonists can inhibit tumor growth and induce apoptosis in cancer cells. This makes this compound a promising target for cancer therapies .
  • Role in Angiogenesis: this compound is involved in angiogenesis, a critical process for tumor development. By modulating angiogenic pathways, this compound may influence tumor progression and metastasis .

Inflammatory Responses

This compound is activated in response to various stressors, including viral infections and oxidative stress. Its role as a mediator of inflammation positions it as a potential therapeutic target for inflammatory diseases.

Key Findings:

  • Inflammatory Signaling: this compound has been shown to participate in inflammatory signaling pathways following infections, suggesting that it could be manipulated for therapeutic benefits in conditions characterized by chronic inflammation .
  • Integrated Stress Response: The phosphorylation of eIF2α by this compound plays a crucial role in the integrated stress response, which helps cells adapt to stress conditions but can also lead to pathological outcomes if dysregulated .

Comprehensive Data Table

Application AreaKey FindingsPotential Therapeutic Implications
Neurodegenerative DiseasesUp-regulated in Alzheimer's; linked to cognitive declineBiomarker for disease progression; target for therapeutic strategies
Cancer ResearchInduces apoptosis; inhibits tumor growthCancer therapy via PKR agonists
Inflammatory ResponsesMediates inflammation; activated by stressorsTarget for anti-inflammatory treatments

Case Studies

  • Alzheimer's Disease Case Study:
    A study examining post-mortem brain tissues revealed elevated levels of this compound in Alzheimer's patients compared to controls. The correlation between this compound levels and cognitive decline supports its role as a potential biomarker and therapeutic target .
  • Cancer Therapy Case Study:
    Preclinical trials using PKR agonists demonstrated significant tumor size reduction in animal models, highlighting the potential of this compound as an effective agent against certain cancers .
  • Inflammation Case Study:
    Research on inflammatory responses showed that inhibiting this compound expression led to reduced symptoms of inflammation in mouse models, suggesting its potential application in treating inflammatory diseases .

作用机制

PKR-IN-2 通过激活丙酮酸激酶,特别是 PKR 亚型,发挥作用。这种活化导致磷酸烯醇丙酮酸向丙酮酸的转化增加,这是糖酵解中的一个关键步骤。this compound 对丙酮酸激酶的活化增强了整体糖酵解通量,这会对细胞代谢产生各种下游影响。 所涉及的分子靶标包括丙酮酸激酶和相关的代谢途径 .

类似化合物:

This compound 的独特性: this compound 独特之处在于它特异性地激活丙酮酸激酶的 PKR 亚型,使其成为研究该酶在各种疾病中的作用的宝贵工具。 它调节代谢途径的能力及其潜在的治疗应用使其区别于其他类似化合物 .

相似化合物的比较

Uniqueness of PKR-IN-2: this compound is unique in its specific activation of the PKR isoform of pyruvate kinase, making it a valuable tool for studying the role of this enzyme in various diseases. Its ability to modulate metabolic pathways and its potential therapeutic applications set it apart from other similar compounds .

生物活性

Pkr-IN-2 is a small molecule inhibitor targeting the protein kinase R (PKR), which plays a crucial role in various cellular processes, including antiviral responses, cell proliferation, and apoptosis. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of PKR

PKR is an interferon-inducible serine/threonine kinase that is activated by double-stranded RNA (dsRNA) and other stress signals. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to inhibition of protein synthesis and modulation of cellular stress responses. PKR's dual role in promoting apoptosis and regulating inflammation makes it a significant target for therapeutic interventions in cancer, neurodegenerative diseases, and viral infections .

This compound acts as a selective inhibitor of PKR's kinase activity. By binding to the ATP-binding site of PKR, this compound prevents the phosphorylation of eIF2α, thereby reversing the translational repression caused by PKR activation. This inhibition can lead to enhanced protein synthesis under stress conditions and may have implications for cell survival and proliferation .

Table 1: Comparison of PKR Activation and Inhibition

Parameter PKR Activation This compound Inhibition
Primary Activator dsRNA, PACTThis compound
Key Substrate eIF2αeIF2α (dephosphorylated)
Cellular Outcome Inhibition of protein synthesisRestoration of protein synthesis
Biological Effects Apoptosis, antiviral responseCell survival, proliferation

Case Studies

  • Cancer Cell Lines
    A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Treatment with this compound resulted in increased cell viability and reduced apoptosis compared to untreated controls. The study highlighted that this compound could counteract the pro-apoptotic effects mediated by activated PKR in these cells .
  • Neuroprotection
    Research focusing on neuronal cells exposed to stress conditions demonstrated that this compound significantly reduced markers of apoptosis. The compound's ability to inhibit PKR activity was linked to enhanced neuronal survival during oxidative stress, suggesting its potential as a neuroprotective agent .

Research Findings

Recent studies have provided insights into the broader implications of PKR inhibition through compounds like this compound:

  • Inflammatory Response Modulation : Inhibition of PKR has been shown to suppress the activation of inflammasomes, which are critical in mediating inflammatory responses. This compound treatment led to decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophage cultures .
  • Metabolic Regulation : PKR is involved in metabolic regulation; thus, its inhibition has been explored in metabolic disorders. This compound demonstrated potential benefits in improving metabolic function in preclinical models by enhancing insulin signaling pathways .

常见问题

Q. What experimental approaches are recommended to validate PKR-IN-2’s target specificity for PKM isoforms?

Answer: To confirm target specificity, use kinase selectivity profiling assays (e.g., competitive binding assays with recombinant PKM isoforms) and compare activity against structurally related kinases. Include negative controls (e.g., PKM-knockout cell lines) and orthogonal validation methods like siRNA-mediated PKM knockdown to observe downstream metabolic effects (e.g., lactate production via glycolysis). Document assay conditions (e.g., ATP concentrations, incubation times) to ensure reproducibility .

Q. How should researchers standardize this compound treatment conditions in cell-based assays?

Answer: Optimize treatment parameters using dose-response curves (e.g., 0.1–10 μM range) and time-course experiments (24–72 hours). Pre-solubilize this compound in DMSO (final concentration ≤0.1% to avoid cytotoxicity) and validate solvent effects. Include metabolic readouts such as glucose consumption, ATP levels, and PKM2 dimer-to-tetramer ratios via size-exclusion chromatography. Reference established protocols for PKM activators to align with prior studies .

Q. What are the key steps to confirm this compound’s biochemical activity in vitro?

Answer: Perform enzymatic assays using purified PKM2 protein under physiological ATP and PEP (phosphoenolpyruvate) concentrations. Measure activation kinetics (e.g., Vmax, Km) and compare with known PKM activators. Use fluorescence-based or colorimetric assays (e.g., NADH-coupled detection) to quantify PKM activity. Ensure consistency by triplicate runs and statistical validation (e.g., Student’s t-test) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different cancer models?

Answer: Conduct comparative studies using isogenic cell lines varying in metabolic dependencies (e.g., glycolytic vs. oxidative phosphorylation-prone cells). Analyze PKM2 expression levels, cellular redox state, and compensatory pathways (e.g., glutaminolysis). Employ multi-omics approaches (transcriptomics, metabolomics) to identify context-dependent resistance mechanisms. Replicate findings in patient-derived xenograft (PDX) models to bridge in vitro and in vivo relevance .

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

Answer: Use chemical proteomics (e.g., affinity-based pull-down assays with this compound analogs) to identify non-PKM interactors. Combine genetic validation (CRISPR/Cas9 knockout) and pharmacological inhibition to dissect target-specific effects. For in vivo studies, employ tissue-specific PKM knockout models to isolate this compound’s systemic vs. localized actions .

Q. How should contradictory data on this compound’s therapeutic potential in metabolic diseases be analyzed?

Answer: Systematically review experimental variables such as dosing regimens (acute vs. chronic), animal strain differences, and endpoint measurements (e.g., glucose tolerance vs. insulin sensitivity). Perform meta-analyses of published datasets to identify confounding factors. Design follow-up studies with standardized protocols (e.g., CONSORT guidelines for preclinical research) to enhance cross-study comparability .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Report effect sizes and confidence intervals to avoid overinterpretation of marginal significance .

Q. How to design a rigorous PK/PD study for this compound in preclinical models?

Answer: Define pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) via LC-MS/MS quantification in plasma/tissue homogenates. Correlate drug exposure with pharmacodynamic biomarkers (e.g., PKM2 tetramerization, serum lactate levels). Use power analysis to determine cohort sizes and minimize Type II errors. Adhere to ARRIVE guidelines for transparent reporting .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility of this compound’s metabolic profiling data?

Answer: Deposit raw datasets (e.g., metabolomics, RNA-seq) in public repositories (e.g., MetaboLights, GEO) with detailed metadata. Document instrument settings (e.g., LC-MS gradients) and normalization methods. Use internal standards for quantitative assays and include positive/negative controls in each experimental batch .

Q. How to address batch-to-batch variability in this compound’s bioactivity?

Answer: Source this compound from certified vendors with batch-specific COA (Certificate of Analysis). Perform quality control via NMR/HPLC to confirm purity and stability. Pre-test each batch in a reference assay (e.g., PKM2 activation) before large-scale experiments. Report batch numbers in publications to enable cross-validation .

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